molecular formula C15H15N3O B581605 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide CAS No. 1314985-40-4

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide

Katalognummer B581605
CAS-Nummer: 1314985-40-4
Molekulargewicht: 253.305
InChI-Schlüssel: KVKAXVWVYBHJRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide (3-APCPB) is an organic compound belonging to the pyridine family. It has been studied extensively for its potential applications in various scientific and medical fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been optimized for use in laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Aminopyridines in Neurodegenerative Diseases

Aminopyridines, such as 4-aminopyridine, have a history of application in treating neurodegenerative diseases. These compounds act as potassium channel blockers and have shown efficacy in improving walking disabilities in patients with multiple sclerosis (MS) by restoring conduction in demyelinated axons. The drug fampridine (a sustained-release form of 4-aminopyridine) is under clinical trials for its potential in ameliorating central conduction deficits due to demyelination in both MS and chronic spinal cord injury (Kostadinova & Danchev, 2019; Hayes, 2006).

Benzamides in Pharmacology

Benzamides, particularly those with nitroxyl radicals, have shown promise in pharmacological research. These compounds, through the introduction of a nitroxyl fragment, have demonstrated potential in strengthening biological activity, modifying pharmacological effects, decreasing general toxicity, or increasing selective cytotoxicity. This suggests a role in creating pharmacological agents for the treatment of diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Heterocyclic Compounds in Organic Synthesis

Research on heterocyclic compounds, such as cyanopyridine derivatives, highlights their significant biological activities, including anticancer, antibacterial, and antifungal effects. The high reactivity of these scaffolds makes them important intermediates in organic synthesis, indicating potential applications in medicinal chemistry (Ghosh et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway of Escherichia coli .

Mode of Action

The compound interacts with its target, Enoyl-[acyl-carrier-protein] reductase [NADH] FabI, leading to inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the fatty acid synthesis pathway.

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway . The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] FabI disrupts this pathway, leading to downstream effects such as the disruption of cell membrane synthesis and function.

Result of Action

The molecular and cellular effects of the compound’s action are the disruption of the fatty acid synthesis pathway . This disruption can lead to the inhibition of cell growth and proliferation, particularly in organisms that rely on this pathway for essential processes such as cell membrane synthesis.

Action Environment

The action, efficacy, and stability of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide can be influenced by various environmental factors. For instance, the compound’s photoisomerization can be influenced by the presence of hydrogen-bonded complexes . .

Eigenschaften

IUPAC Name

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAXVWVYBHJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718575
Record name 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314985-40-4
Record name 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.